molecular formula C8H6Cl2N2O2 B15298045 5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride

5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride

Katalognummer: B15298045
Molekulargewicht: 233.05 g/mol
InChI-Schlüssel: HXZYIVKJNLXWOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural properties and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using commercially available starting materials. The process may include steps such as halogenation, cyclization, and subsequent purification to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in various substituted imidazo[1,2-a]pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is unique due to its specific structural features and the presence of a chlorine atom at the 5-position. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C8H6Cl2N2O2

Molekulargewicht

233.05 g/mol

IUPAC-Name

5-chloroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H5ClN2O2.ClH/c9-7-5(8(12)13)1-2-6-10-3-4-11(6)7;/h1-4H,(H,12,13);1H

InChI-Schlüssel

HXZYIVKJNLXWOZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC=CN2C(=C1C(=O)O)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.